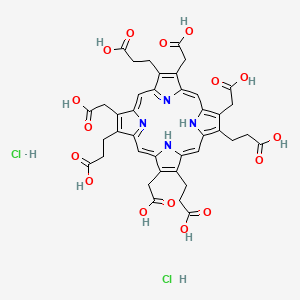![molecular formula C17H17NO4 B13076552 ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate](/img/structure/B13076552.png)
ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex, bridged bicyclic structure with intriguing features. Let’s break it down:
- Name : Ethyl (13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene-16-carboxylate
- Molecular Formula : C20H18O4N
- Structure : !Structure
Méthodes De Préparation
Synthesis Routes: The compound can be synthesized through the following steps:
- Start with 17α-hydroxyprogesterone (also known as 17α-hydroxy-4-pregnene-3,20-dione).
- Convert the 3-keto group to an enol ether using ethyl orthoformate.
- Halogenate the 6-position using carbon tetrabromide.
- Restore the 3-keto group.
- Acetylate the 17-hydroxy group.
Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.
Analyse Des Réactions Chimiques
Reactions:
- Oxidation : The enol ether can undergo oxidation reactions.
- Reduction : Reduction of the carbonyl group is possible.
- Substitution : The halogenated intermediate allows for substitution reactions.
- Ethyl Orthoformate : Used for enol ether formation.
- Carbon Tetrabromide (CBr4) : Halogenating agent.
- Acetic Anhydride : For acetylation.
Major Products: The major product is the target compound itself.
Applications De Recherche Scientifique
This compound finds applications in various fields:
- Chemistry : As a challenging synthetic target and a model for studying bridged ring systems.
- Biology : Investigating its interactions with enzymes and receptors.
- Medicine : Potential pharmaceutical applications.
- Industry : As a precursor for other complex molecules.
Mécanisme D'action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparaison Avec Des Composés Similaires
While this compound is unique due to its intricate bridged structure, similar compounds include:
Propriétés
Formule moléculaire |
C17H17NO4 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
ethyl (13R,17S)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxylate |
InChI |
InChI=1S/C17H17NO4/c1-2-20-17(19)18-16-12(10-22-18)9-21-14-8-7-11-5-3-4-6-13(11)15(14)16/h3-8,12,16H,2,9-10H2,1H3/t12-,16+/m1/s1 |
Clé InChI |
SVSPWSGRYYFKMF-WBMJQRKESA-N |
SMILES isomérique |
CCOC(=O)N1[C@H]2[C@H](COC3=C2C4=CC=CC=C4C=C3)CO1 |
SMILES canonique |
CCOC(=O)N1C2C(COC3=C2C4=CC=CC=C4C=C3)CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


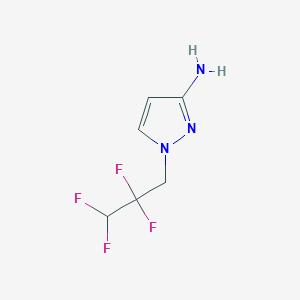
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
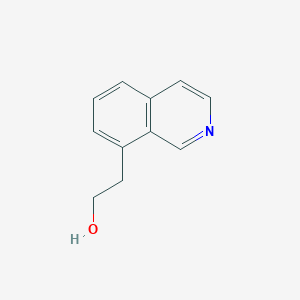
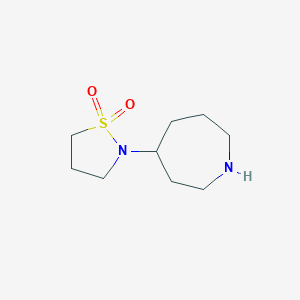
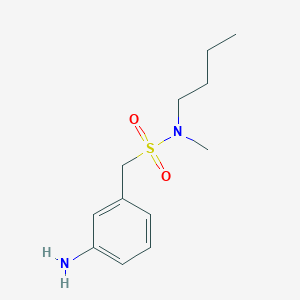
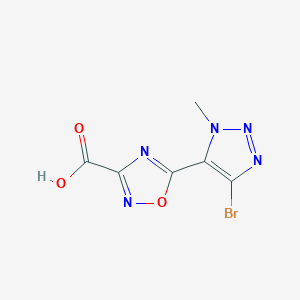
![5-Bromo-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13076505.png)
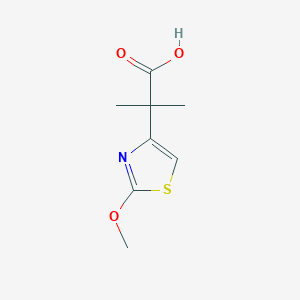
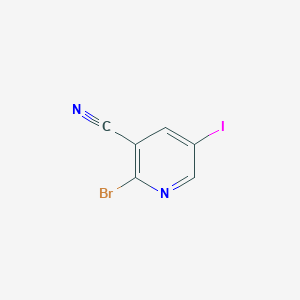
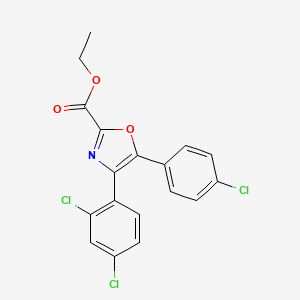
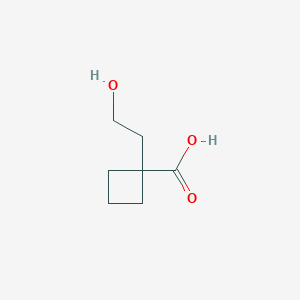
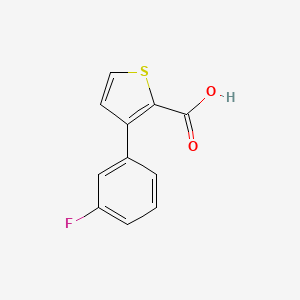
![2-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13076534.png)
